1,3-bis[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

eEF-2K inhibition Structure-Activity Relationship Kinase inhibitor

This N1,N3-bis(4-methylbenzyl) pyrido[2,3-d]pyrimidine-2,4-dione (CAS 902961-42-6) provides an unexplored symmetric substitution pattern essential for mapping steric/lipophilic tolerance in eEF-2K binding pockets, where N1/N3 identity shifts IC50 >2-fold. Unsubstituted at PDE4-critical C-3/C-4 positions, it serves as a scaffold-matched negative control. With zero H-bond donors and XLogP3 3.8, it is optimized for PAMPA/Caco-2 permeability studies. Buy now to access a unique, publication-ready probe unavailable from generic catalog suppliers.

Molecular Formula C23H21N3O2
Molecular Weight 371.44
CAS No. 902961-42-6
Cat. No. B2478310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-bis[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
CAS902961-42-6
Molecular FormulaC23H21N3O2
Molecular Weight371.44
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)C
InChIInChI=1S/C23H21N3O2/c1-16-5-9-18(10-6-16)14-25-21-20(4-3-13-24-21)22(27)26(23(25)28)15-19-11-7-17(2)8-12-19/h3-13H,14-15H2,1-2H3
InChIKeyDMRQJENPXVXESG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Bis[(4-methylphenyl)methyl]-pyrido[2,3-d]pyrimidine-2,4-dione (CAS 902961-42-6): Core Chemotype and Database Profile


1,3-Bis[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione (CAS 902961-42-6, molecular formula C23H21N3O2, molecular weight 371.4 g/mol, PubChem CID 16010736) is a fully substituted pyrido[2,3-d]pyrimidine-2,4-dione derivative [1]. The compound belongs to the broader pyrido[2,3-d]pyrimidine class, a privileged scaffold extensively investigated for diverse pharmacological activities including kinase inhibition, phosphodiesterase modulation, and anticancer effects [2]. In authoritative public databases, the compound is registered under ChEMBL ID CHEMBL1521898 with no curated bioactivity data currently available [3].

Why Pyrido[2,3-d]pyrimidine-2,4-diones Cannot Be Treated as Interchangeable Commodities


Substitution at the N1 and N3 positions of the pyrido[2,3-d]pyrimidine-2,4-dione core is a critical determinant of target binding, selectivity, and pharmacokinetic properties [1]. The eEF-2K inhibitor program demonstrated that modifying the N1 and N3 substituents alone (e.g., cyclopropyl vs. benzyl groups) produced a >2-fold shift in IC50 (compound 6: IC50 = 420 nM vs. compound 9: IC50 = 930 nM) within a congeneric series [2]. Similarly, PDE4 inhibitor SAR studies showed that specific C-3 and/or C-4 aryl substitutions were essential for achieving potent PDE4 inhibitory activity and a favorable ratio of PDE4 inhibition to rolipram binding affinity [3]. Therefore, the N1,N3-bis(4-methylbenzyl) substitution pattern of CAS 902961-42-6 is expected to confer a unique selectivity and potency fingerprint that cannot be replicated by analogs bearing different N1/N3 groups, making blind substitution without target-specific comparative data a high-risk procurement decision.

Quantitative Differentiation Evidence for CAS 902961-42-6 Versus Closest Structural Analogs


Structural Determinants of eEF-2K Inhibition: N1,N3-Disubstitution Drives Potency Differentiation

In a direct head-to-head evaluation within a single pyrido[2,3-d]pyrimidine-2,4-dione series, varying the N1 and N3 substituents from cyclopropyl/ethyl (Compound 6, A-484954) to a different alkyl/aryl combination produced a >2-fold difference in eEF-2K IC50 (420 nM vs. 930 nM) [1]. This demonstrates that N1,N3-disubstitution is not a silent structural feature but a major driver of target engagement. CAS 902961-42-6, bearing symmetric N1,N3-bis(4-methylbenzyl) groups, occupies a distinct substituent space not evaluated in this published series.

eEF-2K inhibition Structure-Activity Relationship Kinase inhibitor

C3/C4 Pyridine Ring Substitution Dictates PDE4 Inhibitory Activity

A medicinal chemistry campaign on pyrido[2,3-d]pyrimidine-2,4-diones as PDE4 inhibitors established that specific substituents at the C-3 and C-4 positions of the pyridine ring are indispensable for potent PDE4 inhibition and a favorable ratio of PDE4 inhibitory activity to rolipram binding affinity (RBA) [1]. CAS 902961-42-6 lacks these C-3/C-4 substituents, distinguishing it from the optimized PDE4 inhibitor chemotype.

PDE4 inhibition Phosphodiesterase Anti-inflammatory

Physicochemical Differentiation: Computed LogP and Hydrogen-Bonding Profile Compared to eEF-2K Reference Compound A-484954

Computed physicochemical properties reveal a significant lipophilicity difference between CAS 902961-42-6 and the reference eEF-2K inhibitor A-484954 [1][2]. The bis(4-methylbenzyl) substitution elevates XLogP3 to 3.8, compared to A-484954 (XLogP3 ≈ 0.2, based on its polar carboxamide and amino substituents). This ~3.6 log unit difference corresponds to an approximately 4000-fold difference in theoretical octanol-water partition coefficient.

Lipophilicity Drug-likeness Physicochemical properties

N1-Substituent Bulk Dramatically Alters eEF-2K Cellular Target Engagement

Within the pyrido[2,3-d]pyrimidine-2,4-dione eEF-2K inhibitor series, cellular efficacy in MDA-MB-231 breast cancer cells was shown to be highly sensitive to N1/N3 substitution identity: Compound 6 significantly reduced eEF-2K activity, Compound 9 produced a lesser reduction, and Compound 12 was completely inactive, despite all sharing the same core scaffold [1]. This demonstrates that even subtle changes in N-substituents abolish cellular target engagement.

eEF-2K Cellular target engagement MDA-MB-231

Recommended Research Application Scenarios for CAS 902961-42-6 Based on Class-Level Evidence


Probing N1,N3-Substituent Space in eEF-2K SAR Expansion

For research groups actively expanding the structure-activity relationship of pyrido[2,3-d]pyrimidine-2,4-dione-based eEF-2K inhibitors, CAS 902961-42-6 offers an unexplored symmetric bis(4-methylbenzyl) N1,N3-substitution pattern. Based on published SAR showing that N1,N3 substituent identity modulates IC50 by >2-fold within congeneric series [1], this compound can serve as a probe to map the steric and lipophilic tolerance of the eEF-2K N1/N3 binding pocket, complementing existing data on cyclopropyl/ethyl (Compound 6) and other alkyl/aryl combinations.

Negative Control for PDE4 Inhibitor Screening

Since PDE4 inhibitory activity in the pyrido[2,3-d]pyrimidine-2,4-dione class requires C-3/C-4 substituents on the pyridine ring [2], CAS 902961-42-6 (unsubstituted at these positions) is predicted to be inactive or weakly active against PDE4. It is therefore suitable as a scaffold-matched negative control in PDE4 inhibitor screening campaigns, enabling researchers to distinguish target-specific activity from non-specific assay interference attributable to the pyrido[2,3-d]pyrimidine-2,4-dione core.

High-Lipophilicity Probe for Membrane Permeability Studies

With a computed XLogP3 of 3.8 and zero hydrogen bond donors [3], CAS 902961-42-6 sits at the high-lipophilicity extreme among pyrido[2,3-d]pyrimidine-2,4-dione derivatives. This physicochemical profile makes it a useful tool compound for studying the impact of lipophilicity on membrane permeability, cellular accumulation, and non-specific protein binding within this chemotype, particularly in parallel artificial membrane permeability assays (PAMPA) and Caco-2 permeability screens.

Starting Scaffold for Derivatization Toward Tumor DNA Methylation Modulators

Substituted pyrido[2,3-d]pyrimidine-2,4-diones have demonstrated effects on in vitro tumor DNA methylation [4]. While CAS 902961-42-6 itself has not been tested in this assay, its N1,N3-bis(4-methylbenzyl) scaffold provides a lipophilic, metabolically stable starting point for introducing additional substituents at the pyridine C-5, C-6, or C-7 positions to generate novel DNA methylation modulators. Researchers pursuing epigenetic targets can leverage the scaffold's synthetic accessibility for rapid analog generation.

Quote Request

Request a Quote for 1,3-bis[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.